(2R,2'R,3R,3'R)-DI-Me-BABIBOP

Description

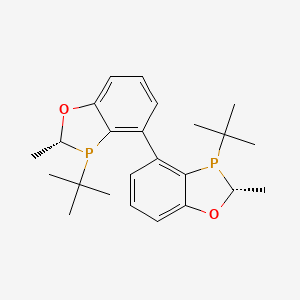

(2R,2'R,3R,3'R)-DI-Me-BABIBOP is a P-chiral biphosphine ligand characterized by its stereospecific R-configurations at the 2,2',3,3' positions and methyl substituents. This ligand is pivotal in asymmetric catalysis, enabling enantioselective transformations such as hydrogenations, propargylations, and hydroformylations. Its high enantiomeric excess (>99% ee) ensures precise control over stereochemical outcomes in metal-catalyzed reactions .

Properties

IUPAC Name |

(2R)-3-tert-butyl-4-[(2R)-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl]-2-methyl-2H-1,3-benzoxaphosphole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O2P2/c1-15-25-19-13-9-11-17(21(19)27(15)23(3,4)5)18-12-10-14-20-22(18)28(16(2)26-20)24(6,7)8/h9-16H,1-8H3/t15-,16-,27?,28?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRJABGDYUOXJB-OBIRYBJYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)O[C@H](P4C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2'R,3R,3'R)-DI-Me-BABIBOP typically involves multiple steps, including the formation of the benzoxaphosphole rings and the introduction of the tert-butyl and methyl substituents. The synthetic route may involve the following steps:

Formation of Benzoxaphosphole Rings: The benzoxaphosphole rings can be synthesized through a cyclization reaction involving a suitable precursor, such as a phosphine oxide and an ortho-substituted phenol.

Introduction of Substituents: The tert-butyl and methyl groups can be introduced through alkylation reactions using appropriate alkylating agents, such as tert-butyl bromide and methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

Catalysts: Using catalysts to enhance the reaction rate and selectivity.

Solvents: Selecting suitable solvents to dissolve the reactants and facilitate the reaction.

Temperature and Pressure: Controlling the temperature and pressure to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R,2'R,3R,3'R)-DI-Me-BABIBOP can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substituting Agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives of the benzoxaphosphole rings.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

(2R,2'R,3R,3'R)-DI-Me-BABIBOP has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic applications, such as anticancer or antimicrobial properties.

Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2R,2'R,3R,3'R)-DI-Me-BABIBOP exerts its effects can involve interactions with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved can vary depending on the application and the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

- (2S,2'S,3S,3'S)-DI-Me-BABIBOP (CAS 2207601-10-1):

The enantiomeric counterpart with S-configurations exhibits inverted stereochemical induction. This ligand is reported at 97% purity but lacks detailed catalytic performance data. Its applications likely diverge from the R,R,R,R variant due to mirror-image stereoelectronic effects .

Substituent-Modified Analogs

A. (2R,2'R,3R,3'R)-DI-iPr-BABIBOP (CAS 2214207-75-5):

- Substituents : Isopropyl groups replace methyl, increasing steric bulk.

- Molecular Weight : 470.56 g/mol.

- Storage : Requires 2–8°C under nitrogen, indicating higher sensitivity to oxidation/degradation compared to DI-Me-BABIBOP .

- Safety : Hazard codes H302, H315, H319, H335 (oral toxicity, skin/eye irritation, respiratory irritation) .

B. (2R,2'R,3R,3'R)-BIBOP (CAS 1610785-35-7):

- Purity : 97% (>99% ee).

- Applications: Comparable to DI-Me-BABIBOP but optimized for reactions requiring pronounced steric control .

C. (2R,2'R,3R,3'R)-MeO-BIBOP (CAS 1228758-57-3):

- Substituents : Methoxy groups introduce electron-donating effects, altering metal-ligand electronic interactions.

- Molecular Formula : C₂₄H₃₂O₄P₂ (MW 446.46 g/mol).

- Storage : Stable at room temperature under inert gas, unlike DI-iPr-BABIBOP.

- Applications : Effective in asymmetric hydrogenations and hydroformylations, leveraging electronic modulation for diverse substrates .

Comparative Data Table

Key Findings

Steric Effects :

- Methyl (DI-Me-BABIBOP) and methoxy (MeO-BIBOP) groups offer moderate steric profiles, suitable for versatile substrates.

- Bulkier tert-butyl (BIBOP) and isopropyl (DI-iPr-BABIBOP) substituents enhance enantioselectivity in reactions involving sterically congested intermediates .

Methyl groups provide neutral electronic effects, prioritizing steric over electronic tuning .

Stability and Handling :

- DI-iPr-BABIBOP’s low-temperature storage requirements suggest higher reactivity or sensitivity compared to room-temperature-stable MeO-BIBOP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.